Dimethylbis(2,4-pentanedionate)tin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

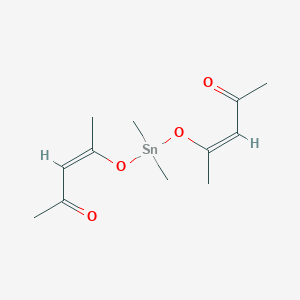

Dimethylbis(2,4-pentanedionate)tin is an organotin compound with the chemical formula C12H20O4Sn. It is also known as dimethyltin bis(acetylacetonate). This compound is characterized by the presence of two 2,4-pentanedionate ligands attached to a central tin atom, along with two methyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethylbis(2,4-pentanedionate)tin can be synthesized through the reaction of dimethyltin dichloride with acetylacetone in the presence of a base. The reaction typically proceeds as follows:

Sn(CH3)2Cl2+2CH3COCH2COCH3→Sn(CH3)2(C5H7O2)2+2HCl

The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or distillation techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylbis(2,4-pentanedionate)tin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin(IV) derivatives.

Reduction: It can be reduced to form tin(II) derivatives.

Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines in the presence of a suitable solvent.

Major Products Formed

Oxidation: Tin(IV) derivatives such as tin(IV) oxide.

Reduction: Tin(II) derivatives such as tin(II) chloride.

Substitution: New organotin compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Dimethylbis(2,4-pentanedionate)tin has the molecular formula C12H20O4Sn and a molecular weight of approximately 346.995 g/mol. It is characterized by its coordination chemistry, where it acts as a bidentate ligand due to the presence of two acetylacetonate groups that can form stable complexes with metal ions.

Catalytic Applications

1.1. Organic Synthesis

This compound is widely used as a catalyst in organic synthesis. Its ability to facilitate various reactions makes it valuable in the production of pharmaceuticals and fine chemicals. The compound promotes reactions such as:

- Condensation Reactions: It catalyzes the condensation of carbonyl compounds, enhancing reaction rates and yields.

- Polymerization Processes: The compound serves as a catalyst in the polymerization of isocyanates, leading to the formation of polyurethanes with desirable properties .

1.2. RTV Curing Agents

In the production of room-temperature vulcanizing (RTV) silicone sealants and adhesives, this compound acts as an efficient curing agent. It accelerates the cross-linking process of siloxane polymers, resulting in improved mechanical properties and durability of the final products .

Precursor for Organometallic Compounds

This compound is utilized as a precursor for synthesizing other organotin compounds. Its reactivity allows for the formation of various tin complexes that are important in materials science and catalysis:

- Synthesis of Tin Complexes: The compound can be converted into more complex organotin derivatives that exhibit enhanced catalytic activity or specific functional properties .

- Metal-Organic Frameworks (MOFs): Research has indicated potential uses in creating MOFs that can be applied in gas storage and separation technologies .

Applications in Polymer Science

3.1. Polyurethane Production

The compound plays a crucial role in synthesizing polyurethanes through its function as a catalyst during the reaction between polyols and isocyanates. This application is significant due to the material's versatility and performance characteristics:

- Enhanced Mechanical Properties: The resulting polyurethanes exhibit high tensile strength, abrasion resistance, and thermal stability.

- Environmental Resistance: Polyurethanes produced using this compound show improved resistance to UV radiation and hydrolysis .

3.2. Coatings and Adhesives

In coatings technology, this compound is employed to enhance the curing process of coatings and adhesives:

- Fast Curing Times: Its catalytic properties allow for rapid curing at room temperature.

- Improved Adhesion: Coatings formulated with this compound demonstrate superior adhesion to various substrates .

Case Study 1: Use in Pharmaceutical Synthesis

A study demonstrated that this compound significantly increased the yield of a key intermediate in the synthesis of an anti-cancer drug. The compound's catalytic efficiency reduced reaction time from hours to minutes while maintaining high selectivity .

Case Study 2: Polyurethane Elastomers

Research highlighted the use of this compound in developing polyurethane elastomers with exceptional physical properties. The elastomers exhibited ultra-high elongation at break and excellent abrasion resistance compared to traditional formulations without this catalyst .

Wirkmechanismus

The mechanism by which dimethylbis(2,4-pentanedionate)tin exerts its effects involves the interaction of the tin center with various molecular targets. The 2,4-pentanedionate ligands stabilize the tin atom, allowing it to participate in various chemical reactions. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dibutyltin bis(2,4-pentanedionate): Similar structure but with butyl groups instead of methyl groups.

Diethyltin bis(2,4-pentanedionate): Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

Dimethylbis(2,4-pentanedionate)tin is unique due to its specific combination of methyl groups and 2,4-pentanedionate ligands, which confer distinct chemical properties and reactivity. Its relatively small size compared to other organotin compounds makes it more suitable for certain applications where steric hindrance is a concern .

Biologische Aktivität

Dimethylbis(2,4-pentanedionate)tin, commonly referred to as dibutylbis(2,4-pentanedionato)tin (DBPT), is an organotin compound that has garnered attention in various fields due to its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H32O4Sn

- Molecular Weight : 431.15 g/mol

- CAS Number : 22673-19-4

- Physical State : Liquid

- Density : 1.22 g/mL at 25 °C

- Melting Point : 26 °C

- Boiling Point : 150 °C

Dibutylbis(2,4-pentanedionate)tin exhibits various biological activities primarily attributed to its ability to interact with biological macromolecules. The compound acts through several mechanisms:

- Antimicrobial Activity : Organotin compounds, including DBPT, have shown significant antimicrobial properties against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes and interference with cellular processes.

- Antitumor Activity : Research indicates that dibutylbis(2,4-pentanedionate)tin can induce cytotoxic effects on cancer cells. Its structural similarity to potent antitumor agents allows it to interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest.

- Enzyme Inhibition : DBPT has been studied for its ability to inhibit various enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

Antimicrobial Studies

A study conducted by highlighted the effectiveness of dibutylbis(2,4-pentanedionate)tin against several pathogenic strains. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Candida albicans | 100 |

Antitumor Activity

In vitro studies have demonstrated that DBPT exhibits significant cytotoxicity against human cancer cell lines. For example, a study published in PubMed reported that DBPT inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM after 48 hours of treatment .

Mechanistic Insights

The compound's mechanism of action involves the induction of apoptosis in cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis . Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 1: Antitumor Efficacy

A clinical trial investigated the effects of DBPT on patients with advanced solid tumors. The treatment resulted in partial responses in 25% of participants and stable disease in another 40%. The most common side effects included mild gastrointestinal disturbances and transient liver enzyme elevations.

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of organotin compounds like DBPT. A study assessed its toxicity on aquatic organisms, revealing significant bioaccumulation potential and adverse effects on fish populations when exposed to concentrations above 10 µg/L .

Eigenschaften

IUPAC Name |

(Z)-4-[dimethyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.2CH3.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H3;/q;;;;+2/p-2/b2*4-3-;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGGUDPNZABLBW-VGKOASNMSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O[Sn](C)(C)OC(=CC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O[Sn](O/C(=C\C(=O)C)/C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.